BENGHE Foundational & Exploratory

Check Availability & Pricing

The Discovery and Characterization of BAY-
5094: A Covalent PPARG Inverse-Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BAY-5094

Cat. No.: B12371224

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of BAY-5094, a novel, orally
bioavailable, covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma
(PPARG). BAY-5094 belongs to a series of 4-chloro-6-fluoroisophthalamides designed to
modulate the activity of PPARG, a ligand-activated transcription factor implicated in various
physiological and pathological processes, including inflammation, metabolism, and cancer. This
guide details the discovery, mechanism of action, and preclinical characterization of BAY-5094,
presenting key quantitative data, experimental protocols, and visual representations of its
biological context and development workflow.

Introduction

Peroxisome Proliferator-Activated Receptor Gamma (PPARG) is a nuclear receptor that plays a
pivotal role in adipogenesis, lipid metabolism, and inflammation. While PPARG agonists have
been clinically utilized, the therapeutic potential of inverse-agonists, which repress PPARG
activity, is an emerging area of research, particularly in diseases driven by PPARG
hyperactivation, such as certain cancers.[1] The development of potent and selective PPARG
inverse-agonists with favorable in vivo properties has been a significant challenge.[1] This
whitepaper focuses on BAY-5094, a compound identified through a dedicated discovery effort
to address this need.
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Discovery of BAY-5094

BAY-5094 emerged from a structure-based drug design and optimization program aimed at
identifying covalent PPARG inverse-agonists with improved oral bioavailability and in vivo
activity. The discovery process involved the screening of a chemical library, followed by
medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.
BAY-5094 is part of a series of 4-chloro-6-fluoroisophthalamides that were characterized for
their ability to covalently bind to a specific cysteine residue within the PPARG ligand-binding
domain (LBD).[1]

Chemical Structure
e Compound: BAY-5094

e Chemical Formula: C25H22CIF3N203[2][3]
e Molecular Weight: 490.91 g/mol [2][3]

e |[UPAC Name: 4-chloro-N1-(3,4-difluorobenzyl)-6-fluoro-N3-(4-(2-hydroxypropan-2-yl)-2-
methylphenyl)isophthalamide[3]

Mechanism of Action

BAY-5094 functions as a covalent inverse-agonist of PPARG. Its mechanism of action involves
the following key steps:

» Binding to the Ligand-Binding Pocket: BAY-5094 initially binds non-covalently to the ligand-
binding pocket of the PPARG LBD.

o Covalent Bond Formation: Subsequently, it forms a covalent bond with a reactive cysteine
residue (Cys285 in human PPARG) located in a unique position within the LBD. This
covalent interaction is achieved through a nucleophilic aromatic substitution (SNAr)
mechanism.[1]

o Conformational Change and Corepressor Recruitment: The covalent binding of BAY-5094
induces a conformational change in the PPARG protein. This altered conformation promotes
the dissociation of coactivator proteins and facilitates the recruitment of corepressor
complexes (e.g., NCoR1/SMRT).
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» Transcriptional Repression: The PPARG-corepressor complex binds to Peroxisome
Proliferator Response Elements (PPRES) in the promoter regions of target genes, leading to
the repression of their transcription.[1]

Signaling Pathway Diagram
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Caption: Mechanism of action of BAY-5094 as a PPARG inverse-agonist.
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Quantitative Data Summary

The preclinical characterization of BAY-5094 generated significant quantitative data, which is
summarized in the tables below.

ble 1- In Vi .

Parameter Assay Type Value
PPARG Binding Affinity (Ki) Radioligand Binding Assay Data not publicly available
PPARG Functional Activity Co-repressor Recruitment i i
Data not publicly available
(IC50) Assay
Target Gene Expression Assay _ _
Cellular Potency (EC50) Data not publicly available
(e.g., FABP4)
o High selectivity for PPARG
Selectivity Nuclear Receptor Panel

over other nuclear receptors[1]

ble 2: P Kineti ies (Rod el

Parameter Route of Administration Value

Oral Bioavailability (F%b) Oral Good[1]

Half-life (t1/2) Intravenous/Oral Data not publicly available
Clearance (CL) Intravenous Data not publicly available
Volume of Distribution (Vdss) Intravenous Data not publicly available

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of BAY-5094 are
provided below.

PPARG Co-repressor Recruitment Assay

This assay measures the ability of a compound to promote the interaction between the PPARG
LBD and a co-repressor peptide.
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e Reagents:
o Glutathione-S-transferase (GST)-tagged human PPARG LBD
o Biotinylated co-repressor peptide (e.g., from NCoR1)
o Europium-labeled anti-GST antibody
o Streptavidin-conjugated acceptor beads
o Assay buffer (e.g., PBS with 0.1% BSA)
o Test compound (BAY-5094) and controls
» Procedure:

o Add GST-PPARG LBD, biotinylated co-repressor peptide, and the test compound to a
microplate well.

o Incubate at room temperature to allow for binding.
o Add the europium-labeled anti-GST antibody and streptavidin-conjugated acceptor beads.
o Incubate in the dark to allow for the formation of the proximity-based assay complex.

o Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An
increase in the signal indicates the recruitment of the co-repressor peptide to the PPARG
LBD.

o Calculate IC50 values from the dose-response curves.

Cellular Target Gene Expression Assay

This assay quantifies the effect of BAY-5094 on the expression of PPARG target genes in a
cellular context.

o Cell Line: A cell line endogenously expressing PPARG (e.g., a human bladder cancer cell
line).
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» Reagents:
o Cell culture medium and supplements
o Test compound (BAY-5094)
o RNA extraction kit
o Reverse transcription reagents

o Quantitative PCR (gPCR) primers for a PPARG target gene (e.g., FABP4) and a
housekeeping gene.

o gPCR master mix
e Procedure:
o Seed cells in a multi-well plate and allow them to adhere.

o Treat the cells with various concentrations of BAY-5094 or vehicle control for a specified
time (e.g., 24 hours).

o Harvest the cells and extract total RNA.
o Synthesize cDNA from the extracted RNA using reverse transcriptase.

o Perform gPCR to quantify the relative expression levels of the target gene, normalized to
the housekeeping gene.

o Determine the EC50 value from the dose-response curve of target gene repression.

Experimental Workflow Diagram
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Caption: Preclinical characterization workflow for BAY-5094.

In Vivo Characterization
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The in vivo properties of BAY-5094 were assessed in preclinical animal models to evaluate its
pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.

Pharmacokinetics

Studies in rodents demonstrated that BAY-5094 possesses good oral bioavailability, a key
objective of the discovery program.[1] This allows for convenient oral dosing in preclinical and
potentially clinical settings.

Pharmacodynamics

In vivo pharmacodynamic studies confirmed that oral administration of BAY-5094 |eads to the
regulation of PPARG target gene expression in tumor xenografts, demonstrating target
engagement in a relevant in vivo setting.[1]

Efficacy

In preclinical models of luminal bladder cancer, treatment with BAY-5094 resulted in significant
anti-tumor activity, providing in vivo proof-of-concept for the therapeutic hypothesis of PPARG
inverse-agonism in this indication.

Conclusion

BAY-5094 is a potent, selective, and orally bioavailable covalent inverse-agonist of PPARG. Its
discovery and characterization represent a significant advancement in the development of
modulators for this important nuclear receptor. The preclinical data for BAY-5094, including its
clear mechanism of action, favorable pharmacokinetic profile, and in vivo efficacy, establish it
as a valuable tool for further investigating the biology of PPARG and as a potential therapeutic
candidate for diseases driven by PPARG hyperactivation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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